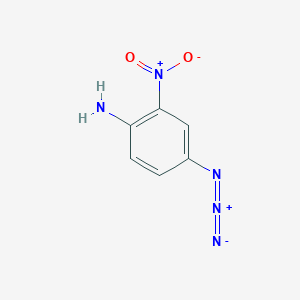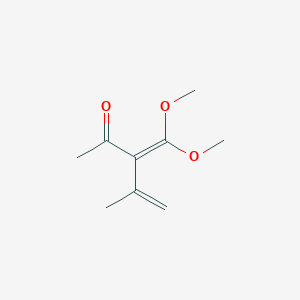
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one is an organic compound with a unique structure that includes both methoxy and enone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylpent-4-en-2-one with dimethoxymethane in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one involves its interaction with various molecular targets. The enone group can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis. The methoxy groups can also undergo nucleophilic substitution, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxymethylidene)-4-methylpent-4-en-2-one
- 3-(Ethoxymethylidene)-4-methylpent-4-en-2-one
- 3-(Dimethoxymethylidene)-4-ethylpent-4-en-2-one
Uniqueness
3-(Dimethoxymethylidene)-4-methylpent-4-en-2-one is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
Propiedades
Número CAS |
65120-61-8 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-(dimethoxymethylidene)-4-methylpent-4-en-2-one |
InChI |
InChI=1S/C9H14O3/c1-6(2)8(7(3)10)9(11-4)12-5/h1H2,2-5H3 |
Clave InChI |
BSZWTJKEWUCEIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=C(OC)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14478089.png)


![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)

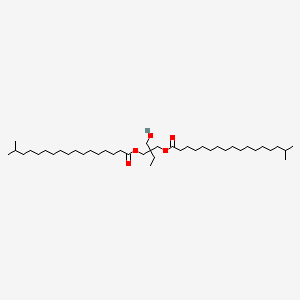
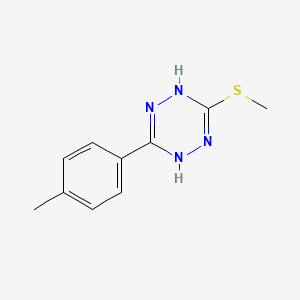
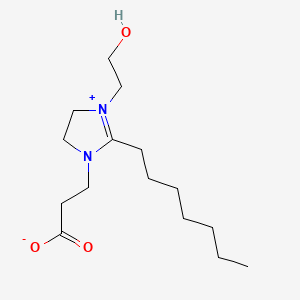
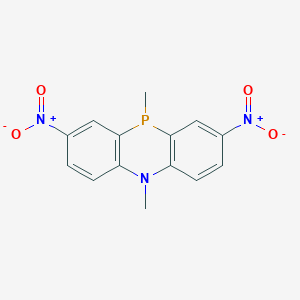
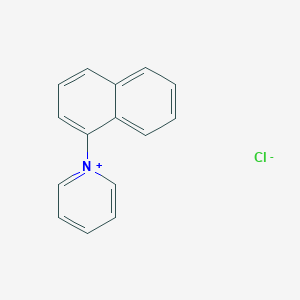
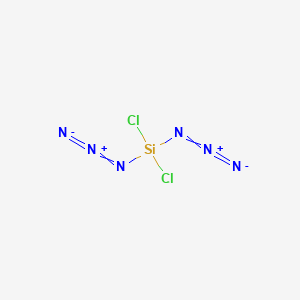
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
